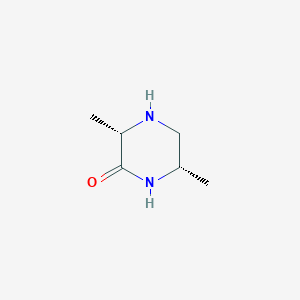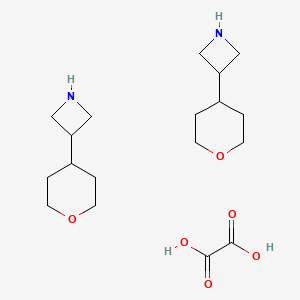
1-((4,4-Dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring bonded to a cyclohexene derivative
准备方法
The synthesis of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE involves several steps:
Synthetic Routes: The initial step involves the preparation of the cyclohexene derivative, which is then reacted with piperazine. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions. Solvents such as methanol or ethanol may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
化学反应分析
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the cyclohexene ring.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and alkylating agents. The major products formed depend on the specific reagents and conditions used.
科学研究应用
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as 4,4-DIMETHYL-2-CYCLOHEXEN-1-YL PHENYLCARBAMATE and 1,4-DIMETHYLPIPERAZINE share structural similarities.
This detailed article provides a comprehensive overview of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H30Cl2N2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
1-[(4,4-dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-19(2)9-8-17(15-21-12-10-20-11-13-21)18(14-19)16-6-4-3-5-7-16;;/h3-7,20H,8-15H2,1-2H3;2*1H |
InChI 键 |
CLIPNTMHLWRBHO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=C(C1)C2=CC=CC=C2)CN3CCNCC3)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)




![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)







